molecular formula C12H11N3O6S2 B4108515 3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide

Cat. No.: B4108515
M. Wt: 357.4 g/mol
InChI Key: XVIVIDNZHKQOCG-UHFFFAOYSA-N
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Description

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of both an aminosulfonyl group and a nitro group attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide is Dihydrofolate Reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .

Mode of Action

N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide interacts with DHFR, inhibiting its function . This interaction disrupts the conversion of DHF to THF, thereby affecting the synthesis of purine nucleotides and thymidine . This disruption can lead to the inhibition of DNA replication and cell growth, particularly in rapidly dividing cells .

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide prevents the formation of THF, a necessary cofactor in these biochemical pathways . This can lead to a decrease in DNA synthesis and cell growth, particularly in rapidly dividing cells .

Pharmacokinetics

Like other sulfonamides, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine

Result of Action

The result of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide’s action is the inhibition of cell growth and DNA synthesis, particularly in rapidly dividing cells . This can lead to the death of these cells, which may be beneficial in the treatment of conditions characterized by rapid cell division, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(aminosulfonyl)phenyl]-3-nitrobenzenesulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, individual patient factors, such as age, sex, genetic factors, and overall health status, can also influence the compound’s efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include maintaining a low temperature (0-5°C) to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Reduction: Formation of N-[4-(aminosulfonyl)phenyl]-3-aminobenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to the presence of both an aminosulfonyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6S2/c13-22(18,19)11-6-4-9(5-7-11)14-23(20,21)12-3-1-2-10(8-12)15(16)17/h1-8,14H,(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVIDNZHKQOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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